Receptor-Ligand Interaction Dynamics
Structural Basis of CXCR1/CXCR2 Antagonism
Navarixin hydrate (SCH 527123, MK-7123) is a potent, orally active dual antagonist of C-X-C chemokine receptor types 1 and 2 (CXCR1/CXCR2). It binds allosterically to transmembrane domains of these receptors, preventing activation by endogenous chemokines like CXCL8 (IL-8). Structural analyses reveal that Navarixin exhibits species-specific binding kinetics, with the highest affinity for cynomolgus monkey CXCR2 (Kd = 0.08 nM), followed by rat and mouse CXCR2 (Kd = 0.20 nM). Its affinity for CXCR1 is lower (Kd = 41 nM for cynomolgus CXCR1) [3] [7]. This selectivity stems from interactions with hydrophobic residues in the receptor’s orthosteric pocket. Mutagenesis studies indicate that residue A249 in CXCR2 is critical for Navarixin’s binding; substitution with leucine drastically reduces affinity, confirming a unique interaction geometry distinct from other antagonists like danirixin [8].
Table 1: Binding Affinities of Navarixin Hydrate
Receptor | Species | Kd (nM) | IC50 (nM) |
---|
CXCR2 | Cynomolgus Monkey | 0.08 | 0.97 |
CXCR2 | Mouse | 0.20 | - |
CXCR2 | Rat | 0.20 | - |
CXCR1 | Cynomolgus Monkey | 41 | 43 |
Allosteric Modulation and Binding Kinetics
As a negative allosteric modulator, Navarixin hydrate stabilizes an inactive conformation of CXCR1/CXCR2 without competing directly with chemokine binding. This non-competitive inhibition is characterized by slow dissociation kinetics, prolonging its suppressive effect on receptor activation [3] [8]. In Ba/F3-hCXCR2 cell models, concentrations as low as 1 nM significantly reduce CXCL8 potency in chemotaxis assays, while 3 nM effectively inhibits CXCL1-induced neutrophil migration [3]. The compound’s allostery disrupts receptor nanoclustering—a process essential for signal amplification. Molecular dynamics simulations suggest Navarixin binds a cleft between transmembrane helices TMV and TMVI, analogous to the regulatory site identified in CXCR4, thereby preventing conformational changes required for G-protein coupling [6] [4].
Signaling Pathway Inhibition
Chemokine-Mediated Neutrophil Chemotaxis Blockade
Navarixin hydrate potently suppresses neutrophil chemotaxis by disrupting CXCR2-driven polarization and migration. In vitro, it reduces CXCL1-induced chemotaxis by >90% at 100 nM in human neutrophils [3]. In vivo studies using endotoxemic guinea pig models demonstrate that Navarixin analogs (e.g., CXCL8(3-74)K11R/G31P) inhibit pulmonary neutrophil infiltration by 85–90% when administered post-lipopolysaccharide challenge. This occurs through dual blockade of CXCR1 and CXCR2, which are critical for neutrophil adhesion and transendothelial migration [10]. The compound’s efficacy is further evidenced in murine acute lung injury models, where oral dosing (0.1–10 mg/kg) reduces neutrophilia by 50–70% and suppresses goblet cell hyperplasia [3].
Downstream Inflammatory Cascade Suppression
Beyond chemotaxis, Navarixin hydrate inhibits multiple pro-inflammatory signaling cascades:
- Kinase Phosphorylation: At 25 μM, it blocks IL-8-induced phosphorylation of MAPK/ERK and PI3K/Akt in colorectal cancer cells (HCT116), disrupting proliferative and survival signals [3].
- Cytokine Networks: In phase 2 oncology trials, Navarixin combined with pembrolizumab reduced plasma levels of IL-6, CXCL1, and CXCL8 by 40–60% in patients with advanced solid tumors, indicating systemic dampening of inflammation [1].
- Transcriptional Regulation: Navarixin suppresses NF-κB activation in neutrophils, diminishing synthesis of IL-1β and TNF-α in endotoxemic models. This reduces pyrexia and tissue damage, as shown by 85% decreases in pulmonary hemorrhage [10].
Table 2: Efficacy of Navarixin in Preclinical Inflammation Models
Model | Endpoint | Efficacy | Dose |
---|
LPS-Induced Lung Injury (Mouse) | Neutrophil Infiltration | 48–70% inhibition | 0.1–10 mg/kg (p.o.) |
Endotoxemia (Guinea Pig) | Pulmonary Hemorrhage | 85–90% reduction | 3 mg/kg (s.c.) |
CXCL8-Driven Tumor (In Vitro) | ERK/AKT Phosphorylation | IC50 ~25 μM | 25 μM |
Comprehensive Compound Nomenclature
Table 3: Chemical Identifiers for Navarixin Hydrate
Identifier Type | Name |
---|
IUPAC Name | (2-Hydroxy-3-methylsulfonamidophenyl)-N-[(1R)-1-phenylethyl]urea |
Synonyms | SCH 527123, MK-7123, SCH-527123 hydrate |
CAS Registry Number | 473727-83-2 (anhydrous); 1370261-96-3 (hydrate) |
Molecular Formula | C21H23N3O5 (anhydrous) |
Smiles Notation | CCC@HNC1=C(C(=O)C1=O)Nc1cccc(c1O)C(=O)N(C)C |
InChI Key | RXIUEIPPLAFSDF-CYBMUJFWSA-N |